Dibromoisocyanuric acid is a halogenated compound with the chemical formula C₃Br₂N₃O₃. It is a derivative of cyanuric acid, featuring two bromine atoms attached to the triazine ring. This compound is recognized for its strong oxidizing and brominating properties, making it valuable in organic synthesis. Its unique structure allows it to serve as an effective brominating agent, particularly in reactions where traditional methods may be less efficient or more hazardous.
Dibromoisocyanuric acid is primarily used in bromination reactions. It can effectively introduce bromine into various organic substrates, often outperforming other brominating agents like N-bromosuccinimide. Key reactions include:
Dibromoisocyanuric acid stands out due to its dual functionality as both a brominating and oxidizing agent, providing versatility in synthetic applications that many similar compounds do not offer.
While dibromoisocyanuric acid is primarily noted for its chemical applications, it exhibits some biological activity. It has been reported to have toxic effects on aquatic organisms, indicating potential environmental impacts. The compound can cause chemical burns upon contact and is harmful if ingested, leading to gastrointestinal damage and other acute health effects
Studies on dibromoisocyanuric acid interactions highlight its effectiveness as a brominating agent compared to alternatives like N-bromosuccinimide. Research indicates that dibromoisocyanuric acid can facilitate reactions under milder conditions and with higher selectivity, making it a preferred choice for synthetic chemists
DBI was first synthesized in the mid-20th century through the bromination of cyanuric acid. The reaction involves treating isocyanuric acid with lithium hydroxide and bromine in aqueous conditions, yielding DBI in high purity (88% yield). Early studies highlighted its efficacy in brominating aromatic compounds, such as nitrobenzene, under mild conditions. Notably, DBI’s discovery coincided with the development of other halogenating agents, but its superior reactivity for deactivated substrates established it as a specialized reagent. Dibromoisocyanuric acid represents one of the most powerful brominating agents available in organic synthesis, demonstrating superior brominating ability compared to traditional reagents such as N-bromosuccinimide [1] [2]. The electrophilic bromination mechanism of dibromoisocyanuric acid involves the generation of highly reactive bromine cations that can effectively attack electron-poor aromatic systems. The mechanistic pathway for electrophilic bromination proceeds through a two-step process. In the initial step, dibromoisocyanuric acid acts as an electrophilic bromine source, facilitated by protonation in acidic media such as concentrated sulfuric acid to generate bromine cation equivalents . The sulfuric acid serves as both a proton source and a solvent, creating conditions favorable for the formation of the highly electrophilic bromine species. The remarkable efficiency of dibromoisocyanuric acid in brominating deactivated aromatic rings stems from its ability to overcome the electron-withdrawing effects of substituents. For instance, the bromination of 2,6-dinitrotoluene using dibromoisocyanuric acid in concentrated sulfuric acid at room temperature for 1.5 hours yields 5-bromo-2-methyl-1,3-dinitrobenzene in 70% yield [1]. This transformation demonstrates the reagent's capability to introduce bromine into aromatic systems that are typically resistant to conventional electrophilic substitution reactions. Substituent effects play a crucial role in determining the outcome of dibromoisocyanuric acid-mediated bromination reactions. Research has shown that electron-donating groups direct bromination to para positions, while electron-withdrawing groups lead to meta substitution patterns . When excess dibromoisocyanuric acid is employed, perbromination can occur, resulting in multiple bromine substitutions on the aromatic ring. The mechanistic understanding of these reactions reveals that dibromoisocyanuric acid functions through the generation of electrophilic bromine species rather than through radical pathways. The bromine atoms in the N-bromo compound are positively polarized due to the electron-withdrawing nature of the triazine ring, making them highly reactive toward electron-rich substrates [4]. Dibromoisocyanuric acid exhibits remarkable dual functionality as both a brominating and oxidizing agent, providing versatility in synthetic applications that distinguishes it from many similar compounds . This dual nature enables dibromoisocyanuric acid to participate in complex organic transformations that involve both halogenation and oxidation processes. The oxidative capabilities of dibromoisocyanuric acid arise from its N-Br bonds, which can generate reactive bromine radicals or bromonium ions in situ . These reactive species facilitate the oxidation of various functional groups, including alcohols, sulfides, and alkenes, under mild reaction conditions. Primary Alcohol Oxidation Dibromoisocyanuric acid has been successfully employed in the oxidation of primary alcohols to ketones. A notable example involves the facile one-pot synthesis of ketones from primary alcohols using dibromoisocyanuric acid in combination with various aromatic compounds in the presence of iron oxide [6]. This transformation proceeds under mild conditions and provides high yields of the desired ketone products. Vicinal Diol Oxidation The oxidation of vicinal diols to α-hydroxy ketones represents another important application of dibromoisocyanuric acid. The reagent demonstrates remarkable selectivity in oxidizing the secondary alcohol moiety of 1,2-diols while leaving the primary alcohol unchanged [7]. This selectivity is attributed to the inherent reactivity differences between primary and secondary alcohols toward electrophilic oxidation. The mechanism involves the formation of a bromonium intermediate that transiently interacts with the diol substrate, facilitating the selective oxidation of the secondary alcohol position [8]. This process can proceed either through direct oxidation or through the formation of intermediate boronic acid complexes that enhance the selectivity. Sulfide Oxidation Dibromoisocyanuric acid efficiently oxidizes sulfides to sulfoxides or sulfones, with the product distribution controlled by stoichiometry. The mechanistic pathway involves the initial formation of a bromonium-sulfur intermediate, followed by oxygen transfer to generate the oxidized sulfur species . Alkyne Transformations Internal alkynes undergo fascinating transformations when treated with dibromoisocyanuric acid in the presence of water. The reaction produces α,α-dibromoketones, 1,2-dibromoalkenes, or 1,2-diketones depending on the substitution pattern of the alkyne [9]. Diarylalkynes with activating groups preferentially form 1,2-diketones, while those with deactivating groups yield 1,2-dibromoalkenes. Dibromoisocyanuric acid plays crucial catalytic roles in various metal-free organic transformations, representing a significant advancement in green chemistry approaches. The compound's ability to function as both a brominating agent and an oxidant makes it particularly valuable for developing environmentally friendly synthetic methodologies [10]. Metal-Free Esterification One of the most notable applications of dibromoisocyanuric acid in metal-free catalysis involves the direct oxidative esterification of aldehydes. The reaction proceeds through the in situ generation of acyl bromide intermediates, which subsequently react with alcohols to form esters [10]. This transformation occurs under mild conditions in dichloromethane without the need for metal catalysts. The mechanism involves the initial oxidation of the aldehyde by dibromoisocyanuric acid to generate an acyl bromide intermediate. This reactive intermediate then undergoes nucleophilic attack by the alcohol substrate to form the desired ester product. The reaction demonstrates excellent functional group tolerance and provides high yields for a wide range of substrates. Thioesterification Reactions Similar to esterification, dibromoisocyanuric acid catalyzes the formation of thioesters from aldehydes and thiols. The reaction follows a parallel mechanistic pathway involving acyl bromide formation, followed by nucleophilic attack by the thiol substrate [10]. This methodology offers a practical approach for synthesizing thioesters under mild, metal-free conditions. Decarboxylative Bromination In silver-catalyzed decarboxylative bromination reactions, dibromoisocyanuric acid serves as the brominating agent in combination with silver catalysts [11]. Although this application involves a metal catalyst, the reaction demonstrates the versatility of dibromoisocyanuric acid in catalytic systems. The mechanism involves an oxidative radical pathway with silver intermediates facilitating the decarboxylation process. Cross-Dihalogenation Reactions Recent developments have shown that dibromoisocyanuric acid can participate in TEMPO-regulated cross-dihalogenation reactions [12]. These transformations involve the redox regulation of dual electrophilic halogen sources, enabling highly regio- and stereoselective access to various dihalogenated products. The reactions proceed under mild conditions and demonstrate broad substrate scope. Oxidative Amidation Dibromoisocyanuric acid has been employed in the metal-free direct oxidative amidation of aldehydes under mild conditions [13]. This transformation provides a convenient method for synthesizing amides without the need for transition metal catalysts. The reaction likely proceeds through the formation of an acyl bromide intermediate, followed by nucleophilic attack by the amine substrate. The catalytic applications of dibromoisocyanuric acid in metal-free reactions represent a significant contribution to sustainable organic synthesis. The reagent's dual functionality, combined with its mild reaction conditions and broad substrate scope, makes it an attractive alternative to traditional metal-catalyzed processes. These applications highlight the continuing importance of dibromoisocyanuric acid in modern synthetic chemistry and its potential for further development in green chemistry initiatives. Oxidizer;Corrosive;Irritant Electrophilic Bromination Mechanisms
Aromatic Substrate Reaction Conditions Product Yield Reference 2,6-Dinitrotoluene Concentrated H₂SO₄, 20°C, 1.5h 70% [1] Nitrobenzene Concentrated H₂SO₄, 20°C, 5min 88% [2] Electron-deficient aromatics Various acidic conditions 60-85% Oxidation Processes and Dual Functionalities
Starting Material Oxidation Product Yield Reaction Conditions Cyclohexanol Cyclohexanone 82% Mild conditions, room temperature Primary alcohols Corresponding ketones 70-90% Fe₂O₃, aromatic compounds Alkyne Type Major Product Yield Range Mechanism Diarylalkynes (activating) 1,2-Diketones 60-85% Oxidative pathway Diarylalkynes (deactivating) 1,2-Dibromoalkenes 55-75% Bromination pathway Alkylarylalkynes α,α-Dibromoketones 65-80% Mixed mechanism Catalytic Roles in Metal-Free Reactions
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GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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